(Nona-1,3-diene-3-sulfonyl)benzene
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Overview
Description
(Nona-1,3-diene-3-sulfonyl)benzene is an organic compound with the molecular formula C15H20O2S It is characterized by the presence of a sulfonyl group attached to a benzene ring, along with a nona-1,3-diene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Nona-1,3-diene-3-sulfonyl)benzene can be achieved through several methods. One common approach involves the reaction of a sulfonyl chloride with a diene in the presence of a base. For example, the reaction of benzene sulfonyl chloride with nona-1,3-diene in the presence of a base such as triethylamine can yield the desired compound. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as distillation or recrystallization may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(Nona-1,3-diene-3-sulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and catalysts like aluminum chloride (AlCl3) are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
(Nona-1,3-diene-3-sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound may be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (Nona-1,3-diene-3-sulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the diene moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
(Nona-1,3-diene-3-sulfonyl)benzene: Unique due to the presence of both a sulfonyl group and a diene moiety.
Benzene sulfonyl chloride: Lacks the diene moiety, making it less versatile in certain reactions.
Nona-1,3-diene: Lacks the sulfonyl group, limiting its applications in biological studies.
Uniqueness
This compound stands out due to its dual functionality, which allows it to participate in a wide range of chemical reactions and biological interactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
136339-28-1 |
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Molecular Formula |
C15H20O2S |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
nona-1,3-dien-3-ylsulfonylbenzene |
InChI |
InChI=1S/C15H20O2S/c1-3-5-6-8-11-14(4-2)18(16,17)15-12-9-7-10-13-15/h4,7,9-13H,2-3,5-6,8H2,1H3 |
InChI Key |
RMTLKGZAEBEBMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=C(C=C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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